8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The unique structure of this compound, which includes a fused pyrimidine and indole ring system, contributes to its biological activity and makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is then constructed by cyclization reactions involving appropriate precursors such as amidines or guanidines.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused pyrimidoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or at activated carbon positions in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its anti-cancer properties, particularly its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular pathways may include the inhibition of kinases or other signaling proteins that regulate cell cycle progression and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anti-cancer applications.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific fused ring structure, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development and other scientific research applications.
Biological Activity
8-Methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The compound is characterized by its unique pyrimidoindole structure, which is known for various biological activities. Its molecular formula is C23H24N2O with a molecular weight of approximately 360.45 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro studies demonstrated that the compound shows potent activity against breast cancer cell lines (e.g., MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM .
- It has been shown to induce apoptosis in cancer cells, as evidenced by the activation of apoptotic markers such as Caspases 3, 8, and 9 .
-
Mechanism of Action :
- The compound appears to inhibit critical signaling pathways involved in cancer progression. Notably, it targets EGFR and CDK2, leading to reduced cell proliferation and increased apoptosis .
- The inhibition of these pathways suggests that the compound may act as a multi-target agent, potentially enhancing its therapeutic efficacy.
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may possess additional biological activities, including antiviral effects . However, detailed investigations are required to fully understand these aspects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of an intermediate from readily available starting materials.
- Cyclization under controlled conditions to yield the pyrimidoindole core.
- Purification and characterization of the final product.
Case Studies
A notable case study involved the evaluation of various derivatives of pyrimidoindoles, including 8-methyl-3-phenethyl derivatives. These studies highlighted the structure-activity relationship (SAR) where modifications to the phenethyl moiety significantly influenced biological activity .
Data Table: Summary of Biological Activity
Activity | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 | 0.95 - 1.50 | Inhibition of EGFR and CDK2 |
Apoptosis Induction | Various | N/A | Activation of Caspases |
Antiviral Activity | TMV | >40% inactivation at 500 mg/L | N/A |
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
8-methyl-3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C19H17N3O/c1-13-7-8-16-15(11-13)17-18(21-16)19(23)22(12-20-17)10-9-14-5-3-2-4-6-14/h2-8,11-12,21H,9-10H2,1H3 |
InChI Key |
PJLRTJTXWPDXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.